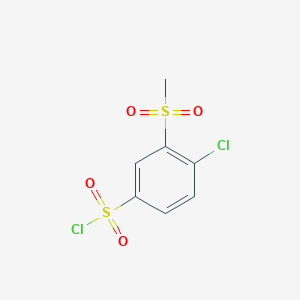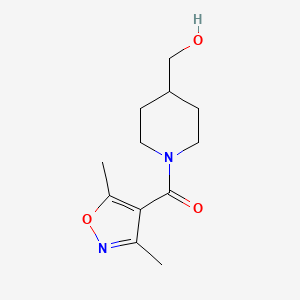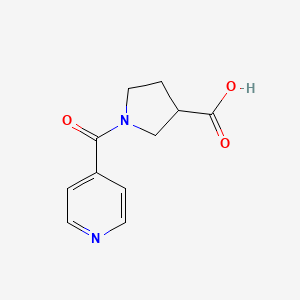
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-MOPBA, is an organic compound from the pyrrolidone family. It is a white crystalline solid that is soluble in water, ethanol and other polar solvents. 4-MOPBA is an important building block for the synthesis of various biologically active molecules and has been used in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid has been used in a variety of scientific research applications, including the synthesis of various biologically active molecules such as inhibitors of protein tyrosine phosphatases (PTPs). This compound has also been used as a starting material for the synthesis of novel chiral compounds, which can be used as drug candidates or as intermediates for the synthesis of other compounds. Additionally, this compound has been used as a reagent for the synthesis of peptides and peptidomimetics, and for the synthesis of steroids and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is not fully understood. However, it is believed that this compound can act as a proton donor, donating a proton to the acceptor group of a molecule in order to form a new bond. This mechanism is believed to be responsible for its ability to act as a starting material for the synthesis of various biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory, anti-angiogenic, and anti-tumor properties. Additionally, this compound has been shown to have antioxidant activity and may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid has several advantages for laboratory experiments. It is easily synthesized from readily available starting materials, and it is relatively stable and non-toxic. Additionally, this compound is soluble in water and other polar solvents, which makes it easy to work with. However, this compound can be difficult to purify, and it can be difficult to obtain a high yield in the synthesis reaction.
Direcciones Futuras
There are several potential future directions for research involving (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. One potential direction is to further investigate its biochemical and physiological effects in order to better understand its potential therapeutic applications. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be done to develop more efficient and cost-effective methods for the purification of this compound.
Propiedades
IUPAC Name |
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-14-7-4-5-10(6-7)8(11)2-3-9(12)13/h2-3,7H,4-6H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOJGWNFONWBI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





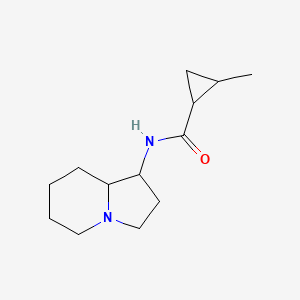
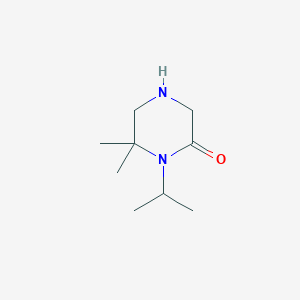

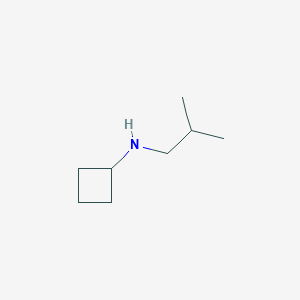
![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)

